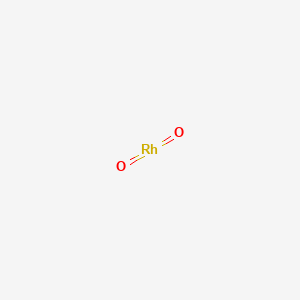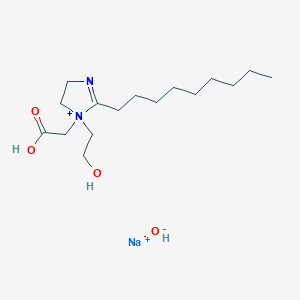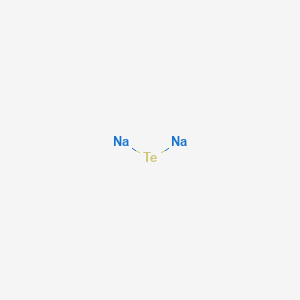
Praseodymium oxide
Overview
Description
It forms light green hexagonal crystals and crystallizes in the manganese(III) oxide or bixbyite structure . Praseodymium oxide is a rare earth metal oxide with significant applications in various fields due to its unique properties.
Preparation Methods
Praseodymium oxide can be synthesized through several methods:
Solid-State Methods: This includes thermolysis, molten salt method, calcination, or precipitation.
Sol-Gel Method: This method involves producing a gel from a solution and then heating it to form the oxide.
Industrial Production: Industrially, this compound is produced by heating praseodymium metal in the presence of oxygen.
Chemical Reactions Analysis
Praseodymium oxide undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form praseodymium(IV) oxide (PrO2) under specific conditions.
Reduction: It can be reduced to praseodymium metal using strong reducing agents.
Substitution: This compound can react with other compounds to form praseodymium salts, such as praseodymium chloride or praseodymium sulfide.
Common reagents used in these reactions include oxygen for oxidation, hydrogen or carbon for reduction, and various acids for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Praseodymium oxide has numerous scientific research applications:
Biology and Medicine: This compound nanoparticles are being explored for their potential use in medical imaging and as drug delivery agents due to their unique optical properties.
Industry: It is used in the production of high-K dielectrics for microelectronics, as well as in the coloring of glass and ceramics.
Mechanism of Action
The mechanism by which praseodymium oxide exerts its effects is primarily through its ability to act as a catalyst. It facilitates various chemical reactions by providing a surface for the reactants to interact, thereby lowering the activation energy required for the reactions to occur. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Praseodymium oxide can be compared with other rare earth metal oxides, such as:
Neodymium(III) oxide (Nd2O3): Similar to this compound, neodymium oxide is used in the production of high-strength magnets and as a catalyst in various chemical reactions.
Cerium(III) oxide (Ce2O3): Cerium oxide is widely used in catalytic converters and as a polishing agent for glass and ceramics.
Promethium(III) oxide (Pm2O3): Promethium oxide is primarily used in research due to its radioactive properties.
This compound is unique due to its specific optical properties and its ability to form stable compounds with various oxidation states, making it highly versatile in scientific and industrial applications.
Properties
IUPAC Name |
oxygen(2-);praseodymium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3O.2Pr/q3*-2;2*+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKQUGHLEMYQSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Pr+3].[Pr+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Pr2O3, O3Pr2 | |
| Record name | Praseodymium(III) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Praseodymium(III)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50884498 | |
| Record name | Praseodymium oxide (Pr2O3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.814 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Yellow-green solid; Insoluble in water; Soluble in acids; Hygroscopic; [Hawley] | |
| Record name | Praseodymium oxide (Pr2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Praseodymium oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2151 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
11113-81-8, 12036-32-7 | |
| Record name | Praseodymium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011113818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Praseodymium oxide (Pr2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Praseodymium oxide (Pr2O3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipraseodymium trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.665 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Pyrrolidine, 1-[2-(dimethylamino)-1,1-dimethylethoxy]-2,2-dimethyl-](/img/structure/B84542.png)





